Rebaudioside M - 1220616-44-3

Rebaudioside M

Catalog Number: EVT-505369
CAS Number: 1220616-44-3
Molecular Formula: C56H90O33
Molecular Weight: 1291.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside M (Reb M) is a natural, non-caloric sweetener classified as a steviol glycoside. It is primarily extracted from the leaves of the Stevia rebaudiana Bertoni plant. [, , , , , ] Reb M stands out among other steviol glycosides for its superior sweetness profile, lacking the bitter aftertaste often associated with other stevia-derived sweeteners. [, , , ] Its high sweetness intensity, estimated to be 200-350 times sweeter than sucrose, makes it a highly desirable ingredient for the food and beverage industry. [, ]

Synthesis Analysis

Due to its limited natural abundance in the Stevia rebaudiana plant, efficient synthesis methods are crucial for Reb M's commercial viability. [, , , ] Several approaches have been explored:

  • Enzymatic Bioconversion: This approach utilizes enzymes like UDP-glucosyltransferases and sucrose synthases to convert more abundant steviol glycosides, such as Rebaudioside A or Rebaudioside D, into Reb M. [, , , , , , , , , , , , ] This method offers higher yields and purity compared to traditional extraction. [, , ]
  • Fermentation: Engineered microorganisms, like genetically modified yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica, Kluyveromyces phaffii) are utilized to produce Reb M from simple sugars through fermentation. [, , , , , , ] This method bypasses the need for plant extraction and offers scalability for industrial production. [, ]
Molecular Structure Analysis

The chemical reactivity of Reb M is primarily attributed to its glycosidic bonds and hydroxyl groups. [, ]

  • Hydrolysis: Under acidic conditions, Reb M undergoes hydrolysis, leading to the cleavage of glycosidic bonds and the formation of smaller steviol glycosides and steviol. [, ] These reactions are often studied to understand the stability of Reb M under different processing and storage conditions. []
  • Glycosylation: Enzymatic glycosylation reactions are central to Reb M synthesis. [, , , , , , , , , , , , ] These reactions involve the transfer of glucose moieties from donor molecules, like sucrose or UDP-glucose, to specific positions on the steviol core, catalyzed by specific glycosyltransferases. [, , , , , , , , , , , , ]
Mechanism of Action

While the precise mechanism by which Reb M elicits a sweet taste response is still under investigation, it is believed to interact with sweet taste receptors on the tongue, similar to other sweeteners. [] These interactions trigger a cascade of signaling events that ultimately lead to the perception of sweetness. []

Physical and Chemical Properties Analysis
  • Sweetness: Reb M is known for its clean, sugar-like sweetness without a lingering aftertaste, differentiating it from other steviol glycosides. [, , , ] This superior taste profile is a key driver for its application in the food industry. [, , ]
Applications
  • Food and Beverage Industry: Reb M finds extensive use as a natural, zero-calorie sweetener in various food and beverage products. [, , , , , ] Its clean sweetness profile and high potency make it suitable for a wide range of applications, including:
    • Beverages: Reb M is utilized in diet and regular soft drinks, flavored waters, teas, and other beverages to reduce or replace sugar content without compromising taste. [, , , ]
    • Food Products: Reb M is incorporated into dairy products, baked goods, confectionery, and tabletop sweeteners to provide a sugar-like taste with fewer calories. [, , , , ]
  • Sensory Studies: Reb M serves as a valuable tool in sensory studies to investigate taste perception, aroma-taste interactions, and the influence of sweeteners on salivary characteristics. [, , ]
  • Scientific Research: The unique properties of Reb M and its derivatives have spurred scientific research in various fields, including:
    • Plant Science: Investigating the biosynthesis pathways of steviol glycosides in Stevia rebaudiana to enhance Reb M production in plants. [, ]
    • Biotechnology: Developing and optimizing microbial fermentation processes for large-scale production of Reb M. [, , , ]
    • Food Science: Exploring the impact of Reb M on the sensory attributes and stability of various food and beverage products. [, ]
Future Directions
  • Optimized Production: Continued research is needed to further optimize the production of Reb M using sustainable and cost-effective methods, such as enhancing enzymatic bioconversion yields or developing more efficient microbial fermentation strains. [, , ]
  • Taste Modulation: Further investigation is warranted to fully understand the interaction of Reb M with taste receptors and to explore its potential for modulating taste perception in conjunction with other sweeteners or flavoring agents. [, ]

Rebaudioside A

    Compound Description: Rebaudioside A, a steviol glycoside naturally found in the Stevia rebaudiana Bertoni plant, serves as a precursor compound in various enzymatic reactions to produce Rebaudioside M [, , , , ]. It possesses a sweet taste profile but exhibits a slightly bitter aftertaste compared to Rebaudioside M [, ].

    Relevance: Structurally, Rebaudioside A is closely related to Rebaudioside M, differing only in the presence of an additional glucose moiety in Rebaudioside M. This structural similarity makes Rebaudioside A a vital substrate for producing Rebaudioside M through enzymatic glycosylation, frequently employing UDP-glucosyltransferases [, ]. The shared origin from Stevia rebaudiana and their applications as sweeteners further highlight their relevance, although Rebaudioside M is favored due to its superior taste profile [, ].

Rebaudioside B

    Compound Description: Rebaudioside B is a steviol glycoside formed through the base hydrolysis of Rebaudioside M []. It is less sweet than Rebaudioside M [].

    Relevance: The formation of Rebaudioside B by hydrolyzing Rebaudioside M showcases the structural relationship between these two steviol glycosides. This connection offers insights into the chemical structure and degradation pathways of Rebaudioside M [].

Rebaudioside C

    Compound Description: Rebaudioside C is a natural steviol glycoside found in Stevia rebaudiana and serves as a starting material for synthesizing Rebaudioside M [].

    Relevance: Rebaudioside C's role as a precursor in the chemical synthesis of Rebaudioside M [] highlights a distinct pathway compared to the commonly researched enzymatic routes. This method offers an alternative production route for Rebaudioside M, emphasizing the diversity in its synthesis and potential applications.

Rebaudioside D

    Compound Description: Rebaudioside D is another steviol glycoside found in Stevia rebaudiana. Like Rebaudioside A, it can be enzymatically converted into Rebaudioside M using UDP-glucosyltransferases [, , , ]. It exhibits less sweetness compared to Rebaudioside M [].

    Relevance: Sharing a similar biosynthetic pathway with Rebaudioside M [] and serving as a substrate for Rebaudioside M production [, ] emphasizes its close relationship with Rebaudioside M. Both compounds are also subjected to parallel research regarding their production through enzymatic conversions, highlighting their significance in the pursuit of natural sweeteners [].

Rebaudioside E

    Compound Description: Rebaudioside E is a steviol glycoside and a potential precursor for Rebaudioside M production [, ].

    Relevance: Research has shown that Rebaudioside E can be effectively biotransformed into Rebaudioside M using specific glycosyltransferases [, ]. This conversion further demonstrates the interconnected nature of steviol glycosides and their potential for biocatalytic modifications to produce the more desirable Rebaudioside M.

Rebaudioside F

    Compound Description: Rebaudioside F is a steviol glycoside analyzed alongside Rebaudioside M in studies focusing on developing rapid and efficient analytical methods for steviol glycosides in food and dietary supplements [].

    Relevance: While not directly involved in Rebaudioside M's synthesis or modification, the simultaneous analysis of Rebaudioside F with Rebaudioside M [] highlights its presence in similar products and the need for efficient analytical techniques to differentiate between these compounds.

Rebaudioside I

    Compound Description: Rebaudioside I, a steviol glycoside, is studied alongside Rebaudioside M in research aiming to develop efficient analytical techniques for quantifying steviol glycosides in various matrices [].

    Relevance: Rebaudioside I's inclusion in analytical methods targeting Rebaudioside M [] suggests their co-occurrence in natural or processed forms, emphasizing the need for accurate quantification and differentiation for regulatory and quality control purposes.

Rebaudioside N

    Compound Description: Rebaudioside N is a minor steviol glycoside found in Stevia rebaudiana, often co-extracted and purified along with Rebaudioside M [].

    Relevance: This co-occurrence and the shared extraction and purification processes emphasize their close relationship and the challenges associated with separating and identifying individual steviol glycosides [].

Rebaudioside KA

    Compound Description: Rebaudioside KA, a steviol glycoside, is often extracted and purified alongside Rebaudioside M from Stevia rebaudiana [].

    Relevance: The shared origin and extraction processes of Rebaudioside KA and Rebaudioside M [] point towards potential similarities in their physicochemical properties and the complexities involved in isolating individual steviol glycosides from the plant.

15α-Hydroxy-Rebaudioside M

    Compound Description: 15α-Hydroxy-Rebaudioside M is a derivative of Rebaudioside M containing a hydroxyl group at the C-15 position in its core structure [].

    Relevance: This compound highlights the potential structural diversity within the Rebaudioside family and the existence of naturally occurring Rebaudioside M derivatives. Understanding the properties of 15α-Hydroxy-Rebaudioside M can offer insights into the structure-activity relationship of Rebaudioside M and aid in discovering novel sweeteners with improved profiles [].

Stevioside

    Compound Description: Stevioside, a prominent steviol glycoside found in Stevia rebaudiana, is a precursor compound that can be converted to Rebaudioside M using engineered enzymatic pathways [].

    Relevance: The successful conversion of Stevioside to Rebaudioside M highlights the potential for developing sustainable and efficient biocatalytic processes for producing high-demand steviol glycosides like Rebaudioside M from readily available precursors [].

    Compound Description: Dulcoside A is a steviol glycoside analyzed alongside Rebaudioside M in studies focusing on developing rapid and efficient analytical methods for steviol glycosides in food and dietary supplements [].

    Relevance: The presence of Dulcoside A in the same analytical scope as Rebaudioside M suggests their co-existence in various food and supplement products, highlighting the need for accurate quantification and differentiation in complex matrices [].

Rubusoside

    Compound Description: Rubusoside is a steviol glycoside commonly analyzed alongside Rebaudioside M, particularly in research developing efficient and rapid analytical methods for quantifying these sweeteners [].

    Relevance: The inclusion of Rubusoside in analytical methods targeting Rebaudioside M [] emphasizes the need for reliable and specific techniques to distinguish and quantify these compounds, especially in commercially available products where they may co-exist.

Steviolbioside

    Compound Description: Steviolbioside is a steviol glycoside commonly analyzed with Rebaudioside M, particularly in studies aiming to develop efficient and rapid analytical methods for determining steviol glycoside content [].

    Relevance: Although not directly involved in the synthesis or modification of Rebaudioside M, the co-analysis of Steviolbioside with Rebaudioside M [] highlights the importance of developing robust analytical methods capable of separating and quantifying multiple steviol glycosides present in complex mixtures.

Properties

CAS Number

1220616-44-3

Product Name

Rebaudioside M

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C56H90O33

Molecular Weight

1291.3 g/mol

InChI

InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1

InChI Key

GSGVXNMGMKBGQU-PHESRWQRSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

ebaudioside M
rebaudioside X

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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